molecular formula C8H6 B044821 Phenylacetylene-2-13C CAS No. 54522-92-8

Phenylacetylene-2-13C

Cat. No.: B044821
CAS No.: 54522-92-8
M. Wt: 103.13 g/mol
InChI Key: UEXCJVNBTNXOEH-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetylene-2-13C is a labeled variant of phenylacetylene, where the carbon atom in the ethynyl group is replaced with the carbon-13 isotope. This compound is primarily used in research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Phenylacetylene-2-13C has a wide range of applications in scientific research:

Safety and Hazards

Phenylacetylene-2-13C is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylene-2-13C can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and standard organic synthesis techniques to incorporate the carbon-13 isotope.

Chemical Reactions Analysis

Phenylacetylene-2-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Lindlar Catalyst: Used for semi-hydrogenation reactions.

    Copper (II) Salts: Employed in oxidative coupling reactions.

    Gold or Mercury Reagents: Utilized in hydration reactions.

Major Products:

    Styrene: Formed from semi-hydrogenation.

    Diphenylbutadiyne: Resulting from oxidative coupling.

    Acetophenone: Produced through hydration.

Mechanism of Action

The mechanism of action of phenylacetylene-2-13C involves its participation in various chemical reactions where the carbon-13 isotope acts as a detectable marker. This allows researchers to study the detailed pathways and intermediates in reactions. The molecular targets and pathways involved depend on the specific reaction being studied, such as hydrogenation, oxidative coupling, or hydration .

Comparison with Similar Compounds

  • Phenylacetylene-1-13C
  • Phenylacetylene-1,2-13C2
  • Trimethylsilylacetylene-13C2

By understanding the properties and applications of phenylacetylene-2-13C, researchers can leverage this compound to gain deeper insights into chemical reactions and mechanisms, advancing the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(213C)ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480102
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-92-8
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-92-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetylene-2-13C
Reactant of Route 2
Reactant of Route 2
Phenylacetylene-2-13C
Reactant of Route 3
Phenylacetylene-2-13C
Reactant of Route 4
Phenylacetylene-2-13C
Reactant of Route 5
Phenylacetylene-2-13C
Reactant of Route 6
Phenylacetylene-2-13C
Customer
Q & A

Q1: What is the significance of the "-2-13C" in Phenylacetylene-2-13C?

A1: The "-2-13C" signifies that this molecule is a specifically labeled isotopologue of Phenylacetylene. In this case, the carbon atom at the 2-position of the Phenylacetylene molecule is replaced with the stable isotope Carbon-13 (13C). This isotopic labeling is a powerful tool in chemical research.

Q2: Why is this compound synthesized, and what research applications benefit from it?

A2: this compound is synthesized for its use as a labeled precursor in chemical reactions and analytical techniques. [] The presence of the 13C atom allows researchers to track the fate of this specific carbon atom throughout a reaction mechanism. This is particularly useful in:

    Q3: The paper mentions the synthesis starting from methyl-13C iodide. Why is this starting material significant?

    A3: Methyl-13C iodide is used as the source of the 13C label in this synthesis. [] By starting with a 13C-labeled precursor, the final product, this compound, will have the 13C atom incorporated at a specific location within its structure. This controlled incorporation is essential for the intended research applications of labeled compounds.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.